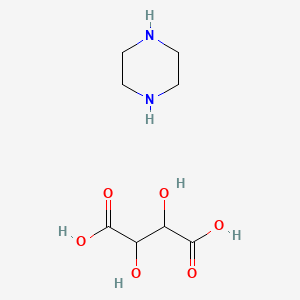

Piperate Tartrate

Descripción

Propiedades

Número CAS |

133-36-8 |

|---|---|

Fórmula molecular |

C8H16N2O6 |

Peso molecular |

236.22 g/mol |

Nombre IUPAC |

(2R,3R)-2,3-dihydroxybutanedioic acid;piperazine |

InChI |

InChI=1S/C4H10N2.C4H6O6/c1-2-6-4-3-5-1;5-1(3(7)8)2(6)4(9)10/h5-6H,1-4H2;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

Clave InChI |

VNFVKWMKVDOSKT-LREBCSMRSA-N |

SMILES |

C1CNCCN1.C(C(C(=O)O)O)(C(=O)O)O |

SMILES isomérico |

C1CNCCN1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES canónico |

C1CNCCN1.C(C(C(=O)O)O)(C(=O)O)O |

Otros números CAS |

133-36-8 |

Sinónimos |

1,4 Diazacyclohexane 1,4 Piperazine 1,4-Diazacyclohexane 1,4-piperazine piperazine piperazine diacetate piperazine dihydrochloride piperazine hexahydrate piperazine hydrate piperazine hydrobromide piperazine hydrochloride piperazine monohydrochloride piperazine phosphate piperazine phosphate (1:1) Piperazine Phosphate Anhydrous piperazine salt piperazine sulfate Piperazine Tartrate piperazine tartrate (1:1), (R-(R*,R*))-isomer piperazine tartrate, (R-(R*,R*))-isomer piperazinium oleate Pripsen |

Origen del producto |

United States |

Synthetic Strategies and Advanced Chemical Derivatization of Piperate Tartrate

De Novo Synthetic Approaches to Piperate Tartrate

The de novo synthesis of this compound is conceptually a convergent process, relying on the independent synthesis of its constituent parts: a piperine-related structure and a tartaric acid derivative. The final combination would typically involve an acid-base reaction to form a salt between the basic piperine (B192125) alkaloid and the acidic tartaric acid.

Exploration of Precursor Chemistry and Reaction Pathways

Piperine and Piperic Acid Synthesis: The synthesis of the piperine backbone often begins with piperonal (B3395001). A well-established and stereoselective method is the Horner-Wadsworth-Emmons reaction. wisc.eduresearchgate.net This approach ensures the formation of the crucial (E,E) stereoisomer, which is responsible for piperine's characteristic taste and biological activity. wisc.edu The reaction involves the condensation of piperonal with a phosphonate (B1237965) ester carbanion, such as the anion derived from methyl (E)-4-diethylphosphono-2-butenoate, to yield methyl piperate. researchgate.net Subsequent methoxide-catalyzed aminolysis of the resulting ester with piperidine (B6355638) yields piperine. researchgate.net

For derivatization, piperine is commonly hydrolyzed under basic conditions, for instance using ethanolic potassium hydroxide (B78521) (KOH), to yield piperic acid. mdpi.com This carboxylic acid serves as a versatile intermediate for creating a wide range of amide derivatives. researchgate.net

Tartaric Acid and Tartrate Ester Synthesis: While L-(+)-tartaric acid is abundantly available from the byproducts of fermentation, racemic tartaric acid can be synthesized chemically from maleic acid. wikipedia.org The process involves a multi-step reaction beginning with the epoxidation of maleic acid, followed by hydrolysis of the resulting epoxide. wikipedia.orgnih.gov

For use in organic synthesis, tartaric acid is frequently converted into its diesters, such as diethyl or diisopropyl tartrate. This is typically achieved through an acid-catalyzed esterification (Fischer esterification) with the corresponding alcohol. google.com Common acid catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).

Optimization of Reaction Conditions and Yields in Laboratory Synthesis

The efficiency of synthesizing this compound precursors can be significantly enhanced by optimizing reaction conditions.

For the Horner-Wadsworth-Emmons synthesis of piperine precursors , the use of stabilized phosphonate ester carbanions is advantageous as they are more nucleophilic than the ylides used in the classical Wittig reaction, and the water-soluble phosphate (B84403) byproducts are easier to remove, simplifying purification. wisc.edu The reaction exhibits a high degree of stereoselectivity for the trans alkene, which is critical for the synthesis of the natural (E,E)-isomer of piperine. wisc.edu

In the synthesis of tartrate esters , various catalytic systems and conditions have been explored to maximize yields. The choice of acid catalyst, alcohol, reaction time, and method for water removal are all critical parameters. For example, the esterification of tartaric acid is often performed under reflux for extended periods to drive the reaction to completion. oc-praktikum.de

| Method | Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Acid-Catalyzed Esterification | Amberlyst 15 | L-(+)-tartaric acid, dry ethanol | Reflux, 48 hours | 76% | oc-praktikum.de |

| Acid-Catalyzed Esterification | Conc. H₂SO₄ | D-tartaric acid, n-propanol | Reflux, 3 days | 65% (crude) | |

| Azeotropic Distillation | p-Toluenesulfonic acid (p-TSA) | (R,R)-tartaric acid, benzyl (B1604629) alcohol | Toluene, reflux | 91% | |

| Aldehyde Catalysis | Salicylaldehyde (10 mol%) | L-tartaric acid, excess ethanol | Toluene, 80°C, 36 hours | 89% |

Stereoselective Synthesis and Chiral Resolution Techniques for this compound Enantiomers

The inherent chirality of tartaric acid makes it a cornerstone of asymmetric synthesis. researchgate.net When preparing a compound like this compound, controlling the stereochemistry is paramount, as different enantiomers and diastereomers can have distinct biological activities. Tartaric acid and its derivatives can be used as chiral resolving agents, chiral auxiliaries, or as part of the chiral pool of readily available, enantiomerically pure starting materials. nih.govpatsnap.comacs.org

Asymmetric Synthesis Methodologies

Tartaric acid provides convenient access to enantiomerically pure materials for synthesis, allowing for the unambiguous setting of two stereocenters in a target molecule. nih.gov This "chiral pool" approach is fundamental to the asymmetric synthesis of many complex natural products. nih.gov For instance, tartrate-derived aldehydes and other synthons are frequently employed in multi-step syntheses to build stereochemically defined molecules. nih.gov

Derivatives like dialkyl tartrates are used as chiral ligands in a variety of asymmetric reactions. For example, diisopropyl L-(+)-tartrate can be used as a chiral ligand in combination with diethylzinc (B1219324) and a rhodium catalyst for the asymmetric reductive aldol-type reaction of α,β-unsaturated esters with carbonyl compounds, producing enantioenriched β-hydroxy esters. jst.go.jpjst.go.jp

Diastereoselective and Enantioselective Approaches

The chirality of tartrate esters can be leveraged to influence the stereochemical outcome of reactions at other parts of a molecule. This is known as a diastereoselective approach.

Aldol (B89426) Reactions: A tartrate-derived silylketene acetal (B89532) can undergo a highly diastereoselective, titanium-mediated aldol coupling with an achiral α-ketoester. This key step allows for the construction of two contiguous, quaternary chiral centers with high precision. researchgate.net

Allylboration Reactions: Tartrate ester-modified allylboronates and crotylboronates are powerful reagents for asymmetric synthesis. acs.orgacs.org Their reactions with chiral aldehydes (a "double asymmetric reaction") can proceed with very high diastereoselectivity, allowing for the controlled synthesis of complex acyclic structures with multiple stereocenters. acs.org The level of stereocontrol can depend on matching the chirality of the tartrate auxiliary with the chirality of the substrate. acs.org

Chiral Resolution: Tartaric acid and its derivatives, such as dibenzoyl-L-tartaric acid, are classic resolving agents. wikipedia.orgchemicalbook.com They can be used to separate racemic mixtures of basic compounds (like alkaloids or synthetic amines) by forming diastereomeric salts. wikipedia.org These salts often have different solubilities, allowing for their separation by fractional crystallization. rsc.orgccspublishing.org.cn This method, while effective, is a separation technique rather than a stereoselective synthesis.

Design and Synthesis of Novel this compound Analogues and Derivatives

The modification of the piperate and tartrate structures offers a pathway to novel analogues with potentially enhanced or new biological activities. nih.govwisdomlib.org

A common strategy for creating piperine analogues involves the hydrolysis of natural piperine to piperic acid, followed by the coupling of this acid with a diverse range of amines using standard peptide coupling reagents (like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) to form new amides. mdpi.comresearchgate.net This approach has been used to synthesize libraries of N-aryl amides and other derivatives. mdpi.comnih.gov

| Derivative Type | Synthetic Strategy | Key Reagents | Reference |

|---|---|---|---|

| N-Aryl Amides | Condensation of piperic acid with substituted aromatic amines. | EDC, HOBt | mdpi.com |

| Piperic Acid Conjugates | Conversion of piperic acid to its acid chloride, followed by reaction with amino acid esters. | Thionyl chloride, Et₃N | |

| Bisamide Derivatives | Multi-step synthesis to introduce a second amide functionality. | Various | nih.gov |

| Ester and Oxime Ester Derivatives | Modification of the piperine backbone to introduce ester or oxime ester groups. | Various | nih.gov |

For tartrate derivatives , a variety of modifications are possible. The development of methods to create 2,3-dialkylated tartaric acid esters via reductive dimerization of α-ketoesters opens up new possibilities for creating novel chiral ligands and building blocks. acs.orgnih.gov This can be achieved using visible light photoredox catalysis, which is a mild, transition-metal-free protocol. acs.org Furthermore, O-acyl derivatives of tartaric acid can be synthesized, and long-chain tartramides have been designed as analogues of ceramides. researchgate.net

By combining these synthetic strategies, a vast array of novel this compound analogues can be conceptualized. For example, a newly synthesized piperine amide derivative could be reacted with a novel, 2,3-dialkylated tartaric acid derivative to form a unique salt, exploring new structure-activity relationships.

Structural Modification Strategies at the Piperate Moiety (e.g., piperazine (B1678402) derivatives)

The piperate moiety, obtained from the alkaline hydrolysis of piperine, features a carboxylic acid group and a conjugated diene system attached to a 1,3-benzodioxole (B145889) ring, offering multiple sites for chemical modification. wikipedia.orgrsu.ac.thgoogle.com A primary strategy involves derivatization of the carboxylic acid to form esters and amides, which can alter the compound's lipophilicity and interaction with biological targets. tandfonline.comnih.govtandfonline.com

A particularly significant modification is the introduction of a piperazine ring. The piperazine scaffold is a privileged structure in drug discovery, known to improve pharmacokinetic properties such as water solubility and bioavailability due to its two basic nitrogen atoms. nih.govnih.gov The N1 and N4 positions of the piperazine ring can be functionalized to introduce a wide variety of substituents, allowing for extensive structure-activity relationship (SAR) studies. nih.govmdpi.com

Synthetic approaches to incorporate a piperazine moiety onto a piperic acid scaffold typically involve forming an amide bond between the piperic acid's carboxyl group and a suitably substituted piperazine. This can be achieved using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). rsu.ac.th Further functionalization can occur at the second nitrogen of the piperazine ring. nih.govresearchgate.net Recent advances also focus on the direct C-H functionalization of the piperazine ring itself, offering novel pathways to structural diversity. mdpi.com

| Derivative Name | Modification Strategy | Synthetic Method | Key Reagents |

|---|---|---|---|

| Isopropyl Piperate | Esterification | Steglich Esterification | Piperic acid, Isopropyl alcohol, DCC, DMAP |

| Piperic Acid Amides | Amidation | DCC Coupling | Piperic acid, Various amines, DCC, DMAP |

| N-Arylpiperazine Amide of Piperic Acid | Amide formation with piperazine | Standard Amide Coupling | Piperic acid, N-Arylpiperazine, Coupling agents (e.g., CDI) |

| Piperine-Carboximidamide Hybrids | Amide coupling | CDI-mediated coupling | Piperic acid, Substituted amidoximes, Carbonyl diimidazole (CDI) |

Structural Modification Strategies at the Tartrate Moiety (e.g., tartaric acid derivatives)

Tartaric acid is an inexpensive, naturally occurring chiral building block with two carboxylic acid groups and two hydroxyl groups. nih.govmdpi.com This polyfunctionality allows for a wide array of structural modifications, making it a valuable synthon in the stereoselective synthesis of complex molecules. nih.gov The use of tartaric acid and its derivatives allows for the unambiguous setting of two stereocenters in a target molecule. nih.gov

Key modification strategies include:

Esterification: The two carboxylic acid groups can be readily converted into esters. Diethyl tartrate and diisopropyl tartrate are common chiral auxiliaries and starting materials in asymmetric synthesis. researchgate.net

Acylation: The hydroxyl groups can be acylated to form esters. This strategy can be used to produce monoacyltartaric acids or diacyltartaric anhydrides, which are versatile intermediates. semanticscholar.org

Amide and Imide Formation: The carboxyl groups can react with amines to form tartramides, tartramonoamides, or tartrimides. mdpi.comresearchgate.net

Ketal and Acetal Formation: The 1,2-diol functionality can be protected as a ketal or acetal, allowing for selective reactions at the carboxylic acid groups.

These derivatives are not only used as chiral ligands and catalysts but also incorporated into larger molecules to influence their stereochemistry and physical properties. nih.govpatsnap.compatsnap.com

| Derivative Class | Modification Strategy | Synthetic Method | Key Reagents/Intermediates |

|---|---|---|---|

| Monoacyltartaric Acids | Direct Monoacylation | Reaction with acyl chlorides | Tartaric acid, Acyl chlorides (e.g., Benzoyl chloride) |

| Tartaric Acid Diamides | Amidation | Aminolysis of tartaric monoesters or O-protected tartaric anhydride (B1165640) | Tartrate esters or anhydrides, Long-chain amines |

| Dialkenyl Tartrates | Chemoselective Esterification | Catalytic esterification | Tartaric acid, 3-butene-1-ol, Scandium triflate [Sc(OTf)3] |

| Tartrimides | Cyclization | Reaction of tartaric acid with amines | Tartaric acid, Primary amines |

Hybrid Compound Synthesis Incorporating this compound Scaffolds

Molecular hybridization is a strategy in drug design that involves combining two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds with improved affinity, selectivity, or a multi-target profile compared to the individual components. The combination of piperate and tartrate scaffolds offers a compelling strategy for generating novel chemical entities.

A hypothetical this compound hybrid could be synthesized by forming a covalent bond, typically an ester or amide linkage, between the two moieties. For example:

Ester Linkage: The carboxylic acid of the piperate moiety could be esterified with one of the hydroxyl groups of a tartrate derivative (e.g., diethyl tartrate).

Amide Linkage: A tartaric acid monoamide could be synthesized, leaving a free carboxylic acid group to be coupled with an amine-functionalized piperate derivative. Conversely, piperic acid could be coupled to a tartaric acid derivative bearing an amino group.

A practical example of this hybridization approach is seen in the synthesis of piperine-carboximidamide hybrids, where piperic acid is coupled with various aryl carboximidamides to create potent antiproliferative agents. nih.gov This demonstrates the feasibility of linking the piperate scaffold to other complex moieties to achieve specific biological activities. nih.gov The flexible and pharmacologically significant nature of the piperazine scaffold also makes it a prime candidate for creating hybrid molecules. researchgate.netresearchgate.net

Mechanistic Studies of this compound Chemical Reactions

Understanding the reaction mechanisms involved in the derivatization of piperate and tartrate moieties is crucial for optimizing reaction conditions and achieving desired chemical transformations.

Piperate Moiety Reactions:

Steglich Esterification: The esterification of piperic acid with alcohols, catalyzed by DCC and DMAP, proceeds through a well-established mechanism. tandfonline.comtandfonline.com DMAP acts as a nucleophilic catalyst, reacting with the DCC-activated carboxylic acid to form a highly reactive acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol nucleophile to form the ester, regenerating the DMAP catalyst.

Amide Coupling: The formation of an amide bond using coupling reagents like DCC involves the activation of the carboxylic acid group of piperic acid to form an O-acylisourea intermediate. rsu.ac.th This activated species is then susceptible to nucleophilic attack by an amine (such as a piperazine derivative), leading to the formation of the amide bond and dicyclohexylurea as a byproduct. rsu.ac.th

Tartrate Moiety Reactions:

Direct Acylation: The direct acylation of unprotected tartaric acid with acyl chlorides can be complex. Studies have shown that the reaction can proceed through two possible routes, one of which involves the formation of a novel mono(benzoyl)tartaric anhydride intermediate. semanticscholar.orgresearchgate.net The solvent has been found to have a significant influence on the course of this reaction. researchgate.net

Catalytic Role: Tartaric acid itself can function as an effective catalyst in organic synthesis. For instance, in the one-pot, three-component synthesis of highly substituted piperidines, tartaric acid catalyzes the reaction between aromatic aldehydes, anilines, and β-ketoesters. nih.govresearchgate.net Kinetic studies suggest the reaction follows second-order kinetics, with the initial step of the reaction mechanism being the rate-determining step. nih.gov The acidic nature of tartaric acid facilitates key condensation steps in the reaction cascade. patsnap.com

The mechanistic understanding of how these individual moieties react provides a solid foundation for designing rational synthetic routes to complex piperate-tartrate hybrid molecules and predicting their chemical behavior.

Preclinical Pharmacological Characterization of Piperate Tartrate

In Vitro Pharmacological Investigations

The in vitro pharmacological assessment of piperate tartrate, primarily through its active alkaloid component piperine (B192125), has revealed a spectrum of biological activities across various cellular and molecular models. These investigations are crucial in elucidating the mechanisms of action that underpin its potential therapeutic applications.

Cell-Based Assays for Biological Activity

Cell-based assays serve as a fundamental tool for evaluating the physiological effects of a compound at the cellular level. Studies on piperine have demonstrated its influence on key cellular processes such as glucose metabolism and the inhibition of protein aggregation.

Glucose Uptake: The regulation of glucose uptake is a critical parameter in metabolic studies. In vitro models, such as 3T3-L1 adipocytes and C2C12 myocytes, are standard for assessing a compound's impact on glucose transport. While specific studies on this compound are limited, the general methodology involves stimulating these cells with insulin to promote glucose transporter type 4 (GLUT4) translocation to the cell membrane, thereby facilitating glucose uptake nih.govplos.org. The uptake of glucose can be quantified using radiolabeled glucose analogs like 2-deoxy-D-[3H]glucose or fluorescent analogs such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) nih.govnih.gov. The effect of a test compound is then measured by its ability to enhance or inhibit this process. Triterpenoids, for example, have been shown to facilitate glucose uptake in 3T3-L1 adipocytes by activating PI3K/AKT and AMPK signaling pathways koreascience.kr.

Anti-fibrillogenic Effects: The aggregation of proteins like alpha-synuclein (α-Syn) is a hallmark of neurodegenerative diseases such as Parkinson's disease. In vitro assays using fluorescence spectroscopy with Thioflavin T (ThT) are employed to monitor the formation of amyloid fibrils mdpi.comfrontiersin.org. Piperine has been investigated for its potential to interfere with this process. Studies have shown that piperine can reduce the aggregation of α-Syn, suggesting neuroprotective properties. This anti-fibrillogenic activity is thought to be mediated through the activation of autophagy, a cellular process for degrading and recycling cellular components, via the PI3K/AKT/mTOR signaling pathway nih.gov. The ability of a compound to inhibit the formation of or destabilize pre-formed fibrils is a key indicator of its therapeutic potential in neurodegenerative disorders nih.govqub.ac.uk.

Table 1: Summary of Cell-Based Assay Findings for Piperine

| Assay | Cell Line/Model | Key Finding | Potential Implication |

|---|---|---|---|

| Glucose Uptake | 3T3-L1 adipocytes, C2C12 myocytes | General models used to assess glucose transport modulation. | Metabolic regulation |

| Anti-fibrillogenic Effects | In vitro α-Synuclein aggregation models | Piperine reduces α-Synuclein aggregation. nih.gov | Neuroprotection |

Enzyme Modulation and Inhibition Kinetics Studies

The interaction of this compound's active component, piperine, with various enzymes has been a significant area of research, revealing its potential to modulate key physiological pathways.

α-Amylase Inhibition: α-Amylase is a key enzyme in carbohydrate digestion. The inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia. Piperine has demonstrated inhibitory effects on α-amylase, suggesting its potential in the management of blood sugar levels.

COX-1/COX-2 Inhibition: Cyclooxygenase (COX) enzymes are central to the inflammatory process. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation. Piperine has been shown to selectively inhibit COX-2 activity without significantly affecting COX-1. This selective inhibition is a desirable characteristic for anti-inflammatory agents as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a key strategy in the management of Alzheimer's disease. In vitro studies have shown that piperine and its derivatives can inhibit AChE. For instance, one study reported that piperine inhibited AChE activity by 46.5% researchgate.net. This suggests a potential role for this compound in neuroprotective strategies. The inhibitory activity is typically assessed using the Ellman method tci-thaijo.orgnih.govnih.gov.

Table 2: Enzyme Inhibition Profile of Piperine

| Enzyme | Inhibitory Effect of Piperine | Therapeutic Relevance |

|---|---|---|

| α-Amylase | Inhibitory | Antihyperglycemic |

| COX-1 | No significant inhibition | Reduced gastrointestinal side effects |

| COX-2 | Inhibitory | Anti-inflammatory |

| Acetylcholinesterase (AChE) | Inhibitory (46.5% inhibition reported in one study researchgate.net) | Neuroprotection (Potential in Alzheimer's disease) |

Receptor Binding Assays and Ligand-Target Interactions

Understanding the interaction of a compound with specific receptors is fundamental to pharmacology. This compound, through its structural components, has been investigated for its affinity to certain receptors.

5-HT1A Receptor Affinity: The serotonin 1A (5-HT1A) receptor is a subtype of serotonin receptor that is implicated in the modulation of mood and anxiety. Compounds with high affinity for this receptor are of interest for the development of anxiolytic and antidepressant drugs. This compound contains a piperazine (B1678402) moiety, and arylpiperazine derivatives are known to exhibit high affinity and selectivity for the 5-HT1A receptor nih.gov. Radioligand binding assays are used to determine the affinity of a compound for a receptor, often expressed as an IC50 or Ki value semanticscholar.orgmdpi.com. Studies on various 1-arylpiperazine derivatives have shown low nanomolar IC50 values for the 5-HT1A receptor, indicating a strong binding affinity nih.govnih.gov. While direct studies on this compound's binding affinity are not extensively documented, its structural relationship to this class of compounds suggests a potential interaction with the 5-HT1A receptor.

Ion Channel Modulation Studies

Information regarding the specific effects of this compound or piperine on ion channel modulation is not extensively available in the reviewed literature. This represents an area for future investigation to fully characterize the pharmacological profile of the compound.

In Vitro Models for Specific Biological Systems

The effects of this compound have been explored in various in vitro models that simulate specific biological systems, particularly in the context of microbial inhibition and inflammatory responses.

Microbial Inhibition: The antimicrobial properties of piperine and extracts from Piper species have been evaluated against a range of pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a standard measure of a compound's antimicrobial efficacy. Studies have reported the MIC values of piperine and related extracts against bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and the fungus Candida albicans mdpi.comnih.gov. For instance, one study found the MIC of a black pepper extract to be 90 mg/ml against S. aureus and 85 mg/ml against E. coli nih.gov. Another study reported moderate inhibitory activity of a black pepper extract against Proteus mirabilis (IC50: 393.0 µg/mL) and Candida albicans (IC50: 287.0 µg/mL) mdpi.com. The MIC values for piperine itself have been shown to be as low as 3.125 mg/mL against Candida albicans mdpi.com.

Anti-inflammatory Pathways: The anti-inflammatory effects of piperine have been well-documented in various in vitro models. Piperine has been shown to suppress the production of pro-inflammatory mediators in fibroblast-like synoviocytes derived from rheumatoid arthritis patients nih.gov. This is achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway nih.govmdpi.com. Specifically, piperine can reduce the phosphorylation of NF-κB and the expression of its target genes, which are involved in inflammation, proliferation, and apoptosis nih.gov. Furthermore, piperine has been found to inhibit the mitogen-activated protein kinase (MAPK) pathway, another critical signaling cascade in the inflammatory response.

Table 3: In Vitro Antimicrobial and Anti-inflammatory Activity of Piperine/Piper Extracts

| Biological System | Model | Key Finding |

|---|---|---|

| Microbial Inhibition | Various pathogenic bacteria and fungi | Demonstrates inhibitory activity with varying MIC values. mdpi.comnih.govresearchgate.net |

| Anti-inflammatory Pathways | Rheumatoid arthritis-derived fibroblast-like synoviocytes | Inhibits NF-κB and MAPK signaling pathways. nih.gov |

In Vivo Preclinical Pharmacological Studies in Animal Models

Piperine, the active component of this compound, has been the subject of numerous in vivo studies in rodents to investigate its therapeutic potential. In a mouse model of Staphylococcus aureus-induced endometritis, piperine demonstrated an anti-inflammatory role by inhibiting the activation of the NF-κB and MAPK pathways researchgate.net.

In the context of neurodegenerative diseases, piperine has been studied in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease. The results indicated that piperine improved motor and gastrointestinal function, reduced the aggregation of α-Synuclein, and attenuated the loss of dopaminergic neurons in the substantia nigra and colon nih.gov. These neuroprotective effects were linked to the activation of autophagy through the suppression of the PI3K/AKT/mTOR signaling pathway nih.gov.

These rodent models are crucial for understanding the complex interactions of a compound within a whole biological system and for providing evidence of its potential efficacy in disease models that mimic human conditions nih.govnih.gov.

Animal Models for Investigating Specific Physiological Responses (e.g., pain, neurological conditions)

No studies were identified that utilized "this compound" in animal models to investigate its effects on pain or neurological conditions.

Pharmacokinetic Profiling in Animal Systems (ADME in animals, not human data)

There is no available data on the pharmacokinetic profile of "this compound" in any animal species.

Pharmacodynamic Assessment in Preclinical Animal Models

No research is available regarding the pharmacodynamic properties or mechanism of action of "this compound" in preclinical animal models.

Molecular and Cellular Mechanisms of Action of Piperate Tartrate

Identification of Direct Molecular Targets

The initial step in characterizing a compound's mechanism of action is often the identification of its direct molecular targets, such as specific proteins, enzymes, or receptors. nih.govcriver.commdpi.comnih.govcriver.comnorthwestern.edu Modern methodologies provide powerful tools for this "target deconvolution" process. nih.govcriver.comnih.govresearchgate.net

Affinity-Based Proteomics and Target Deconvolution

Techniques like affinity-based proteomics and chemical proteomics are instrumental in isolating and identifying the binding partners of a small molecule from complex biological samples. nih.govbenthamscience.com These approaches typically involve immobilizing the compound of interest on a solid support to "pull down" interacting proteins, which can then be identified by mass spectrometry. nih.gov While these methods are well-established for other compounds, there is no published evidence of their application to Piperate Tartrate.

Genetic Interaction Profiling

Genetic interaction profiling, including powerful tools like CRISPR-based screens, offers an alternative or complementary approach to identify molecular targets. nih.govnih.gov By systematically knocking out or inhibiting genes, researchers can identify which genetic perturbations sensitize or desensitize cells to the compound, thereby inferring its target or pathway of action. nih.govdatadryad.org Genome-wide CRISPR screens have become a valuable tool in systematically mapping the genetic determinants of drug response. nih.gov However, no such studies involving this compound have been reported in the available literature.

Elucidation of Intracellular Signaling Pathway Modulation

Once a direct target is identified, the next step is to understand how the compound's interaction with that target modulates intracellular signaling pathways, such as those involving kinases and transcription factors. nih.govfrontiersin.org

Upstream and Downstream Signaling Events

Understanding the cascade of events initiated by a compound's binding to its target is crucial. This involves identifying both the upstream activators and the downstream effectors of the signaling pathway. For instance, the modulation of a key kinase can have widespread effects on numerous cellular processes through the phosphorylation of downstream substrates. nih.gov Research into the specific upstream and downstream signaling events affected by this compound has not been documented.

Cross-Talk with Other Cellular Pathways

Cellular signaling is a complex network of interconnected pathways. Therefore, it is important to investigate potential cross-talk between the primary pathway affected by a compound and other signaling networks within the cell. nih.gov The mitogen-activated protein kinase (MAPK) and PI3K/AKT/mTOR signaling pathways are examples of critical networks that often exhibit cross-talk. nih.govnih.gov There is currently no information on whether this compound induces any such cross-talk between cellular pathways.

Impact on Gene Expression and Proteomic Landscapes in Model Systems

The ultimate cellular response to a compound is often reflected in changes to the cell's gene expression and proteomic landscape. Transcriptomic and proteomic analyses provide a global view of these changes and can offer significant insights into a compound's mechanism of action. frontiersin.orgnih.govnih.govmdpi.com

Analysis of gene expression profiles can reveal which genes are up- or down-regulated in response to treatment, providing clues about the affected biological processes. frontiersin.orgnih.gov Similarly, studying the proteomic landscape can identify changes in protein abundance and post-translational modifications, offering a more direct picture of the functional changes within the cell. nih.govnorthwestern.edumdpi.comnih.gov However, no studies detailing the impact of this compound on gene expression or the proteomic landscape in any model system have been published.

Transcriptomic Analysis (e.g., RNA-seq)

No studies detailing the transcriptomic effects of this compound were found in the available scientific literature. Therefore, no data on differentially expressed genes or affected signaling pathways can be presented.

Proteomic Profiling (e.g., mass spectrometry-based proteomics)

There is no published research on the proteomic profiling of cells or tissues treated with this compound. As a result, information regarding its impact on protein expression and post-translational modifications is not available.

Subcellular Localization and Interaction with Organelles

Information regarding the subcellular localization of this compound and its potential interactions with cellular organelles is currently absent from scientific literature.

Investigation of Binding Mechanisms and Thermodynamics (e.g., interaction with bovine serum albumin)

No studies have been published that investigate the binding mechanisms or thermodynamics of this compound with any biological macromolecules, including bovine serum albumin.

Advanced Analytical Methodologies for Piperate Tartrate Research

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is an essential tool in the analytical workflow for Piperate Tartrate, enabling the separation of the analyte from impurities, metabolites, and matrix components. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are routinely utilized for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantification of piperazine-containing compounds and their salts like this compound. rdd.edu.iqbjbms.org The development of a robust HPLC method is critical for achieving accurate and reproducible results. A key challenge in analyzing the basic piperazine (B1678402) structure is its lack of a strong chromophore, which makes detection by UV-Vis spectrophotometry difficult at low concentrations. jocpr.com

To overcome this, method development often involves a derivatization step, where piperazine is reacted with a reagent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active derivative. jocpr.com This allows for sensitive detection at wavelengths around 340 nm. jocpr.com

The separation is typically achieved using reversed-phase chromatography. bjbms.org Method development involves optimizing several parameters, including the choice of stationary phase (e.g., C18 columns), the composition of the mobile phase, column temperature, and flow rate. bjbms.orgjocpr.com For instance, a mobile phase consisting of an organic solvent mixture like acetonitrile (B52724) and methanol (B129727) with an amine modifier can provide good peak shape and resolution. jocpr.com Validation of the developed method ensures its linearity, accuracy, precision, and robustness for routine analysis. jocpr.comresearchgate.net

Table 1: Example of Optimized HPLC-UV Chromatographic Conditions for Piperazine Derivative Analysis Data synthesized from research findings. jocpr.comsemanticscholar.org

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 |

| Mobile Phase | Methanol:Water (70:30, v/v) or Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 340 nm (post-derivatization) or 343 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS. unodc.org It is particularly useful for identifying and quantifying volatile or semi-volatile components, such as impurities, degradation products, or related substances in a this compound sample. unodc.orgnih.gov For GC analysis, compounds must be thermally stable and volatile; in some cases, derivatization is required to increase volatility. nih.gov

In a typical GC-MS method for piperazine derivatives, the sample is injected into a heated port where it is vaporized and carried by an inert gas (e.g., hydrogen or helium) onto a capillary column. unodc.org The column, often a 5% phenyl/95% methyl silicone phase, separates components based on their boiling points and interaction with the stationary phase. unodc.org As components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing highly specific identification. unodc.org GC-MS is one of the most commonly used techniques for the identification of forensic drug samples. unodc.org

For the analysis of this compound in complex biological matrices like animal plasma or tissue, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. nih.govresearchgate.netmdpi.com This technique can accurately quantify analytes at very low concentrations (pg/mL range), which is essential for pharmacokinetic studies. nih.govresearchgate.net

Sample preparation typically involves protein precipitation followed by liquid-liquid or solid-phase extraction to remove matrix interferences. nih.govmdpi.com The extracted sample is then injected into an LC system, often an ultra-high performance liquid chromatography (UHPLC) system for faster analysis and better resolution. nih.govresearchgate.net

The eluent from the LC column is directed to a tandem mass spectrometer. The first mass analyzer selects the precursor ion (the molecular ion of this compound), which is then fragmented in a collision cell. The second mass analyzer selects specific product ions for detection. nih.govresearchgate.net This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity, minimizing interference from the complex biological matrix. nih.govresearchgate.net Method development requires careful optimization of both chromatographic conditions and mass spectrometric parameters, including the choice of ionization source (e.g., Electrospray Ionization, ESI, or Atmospheric Pressure Chemical Ionization, APCI) to mitigate matrix effects. nih.govresearchgate.net

Table 2: Representative LC-MS/MS Method Validation Parameters for Piperaquine (a Piperazine Derivative) in Human Plasma Data synthesized from published research. nih.govresearchgate.net

| Parameter | Result |

|---|---|

| Linearity Range | 20 - 5,000 pg/mL |

| Lower Limit of Quantification (LLOQ) | 20 pg/mL |

| Intra-run Precision (%RSD) | < 10.6% |

| Inter-run Precision (%RSD) | < 10.0% |

| Accuracy (% Bias) | Within ± 5% |

| Overall Recovery | ~63% |

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are indispensable for the structural elucidation of this compound. Methods like Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy provide detailed information about the molecule's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including this compound. mdpi.com It provides detailed information about the carbon-hydrogen framework of the molecule. nih.gov

¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the piperazine ring and the tartrate counter-ion. researchgate.netresearchgate.net ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. researchgate.net

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, confirming the complete structure of the this compound molecule. mdpi.com These methods are crucial for verifying the identity and purity of newly synthesized batches and for studying the compound's conformation in solution. researchgate.net

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are valuable tools for identifying the functional groups present in this compound and for quantitative analysis. ijsdr.orgscholarsresearchlibrary.com

Infrared (IR) Spectroscopy: FTIR (Fourier-Transform Infrared) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. scholarsresearchlibrary.com Each type of bond (e.g., C-H, N-H, C=O, O-H) vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular "fingerprint." For this compound, the IR spectrum would be expected to show absorption bands corresponding to:

N-H stretching and bending vibrations from the piperazine amine groups.

C-N stretching vibrations of the piperazine ring.

Strong O-H stretching from the hydroxyl groups of the tartrate.

C=O stretching from the carboxylic acid groups of the tartrate.

C-O stretching from the alcohol and carboxylic acid groups of the tartrate.

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. mdpi.com While the saturated piperazine ring itself does not have strong UV absorption, the presence of chromophoric substituents on the ring or derivatization can lead to characteristic absorption maxima. jocpr.commdpi.com The tartrate moiety also contributes to the UV spectrum. UV-Vis spectroscopy is often used in conjunction with HPLC for the quantitative determination of the analyte. semanticscholar.org The technique is simple and cost-effective, but it is less selective than methods like mass spectrometry. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical analytical technique for the characterization of this compound, providing precise information on its molecular weight and structural details through fragmentation analysis. The molecular weight of this compound, a salt formed from piperazine and tartaric acid, is 236.22 g/mol . nih.gov The exact mass is 236.10083623 Da. nih.gov

In mass spectrometric analysis, this compound is typically ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Under electrospray ionization (ESI) conditions, the compound can be observed as a protonated molecule [M+H]+. The fragmentation of this compound in tandem mass spectrometry (MS/MS) experiments provides insights into its constituent parts.

The fragmentation pattern is largely dictated by the piperazine and tartrate moieties. The piperazine ring, with a molecular weight of 86.1356 g/mol , is a stable six-membered ring containing two nitrogen atoms. nist.gov Common fragmentation pathways for piperazine derivatives involve the cleavage of the C-N bonds within the piperazine ring. xml-journal.net For phenylpiperazine derivatives, common fragment ions are observed at m/z 119, 70, and 56. xml-journal.net In the case of benzylpiperazine derivatives, a characteristic neutral loss of m/z 86 is often produced. mdpi.com The study of various piperazine analogues shows that the C-N bonds between the piperazine ring and any substituent, as well as the C-N bonds within the ring itself, are susceptible to cleavage, leading to characteristic fragment ions. xml-journal.net For instance, the fragmentation of a piperazine derivative with N-methylpiperazine resulted in a characteristic neutral loss of 100 Da. preprints.org

| Property | Value |

| Molecular Formula | C₈H₁₆N₂O₆ |

| Molecular Weight | 236.22 g/mol nih.gov |

| Monoisotopic Mass | 236.10083623 Da nih.gov |

Bioanalytical Method Development and Validation in Preclinical Research

The quantification of this compound (or its active moiety, piperazine) in biological matrices from animal studies is fundamental for preclinical research. nih.gov This requires the development and validation of robust bioanalytical methods, which are essential for evaluating the pharmacokinetics of the compound. onlinepharmacytech.infoscispace.com These methods often employ techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for their high sensitivity and selectivity. nih.gov

A typical bioanalytical method involves several stages, including sample preparation, chromatographic separation, and detection. scispace.com Sample preparation is a critical step to remove interferences from the biological matrix (e.g., plasma, tissue homogenates). scispace.commdpi.com Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). onlinepharmacytech.infoscispace.com For piperazine, derivatization with reagents like acetic anhydride (B1165640) or dansyl chloride can be employed to improve its chromatographic and detection characteristics, especially for gas chromatography (GC) analysis. nih.govresearchgate.net

The validation of these methods is performed according to guidelines from regulatory agencies to ensure the reliability of the generated data. researchgate.net Key validation parameters include sensitivity, selectivity, accuracy, precision, robustness, and reproducibility. researchgate.netjocpr.com

Sensitivity is determined by the lower limit of detection (LOD) and the lower limit of quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net For the analysis of piperazine in animal tissues using GC-EI/MS/MS, LODs of 1.4-1.6 μg/kg and LOQs of 4.8-5.2 μg/kg have been reported. nih.gov Another method for piperazine quantification reported an LOQ of 1.0 μg/kg. researchgate.net

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, or other drugs. researchgate.net This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte. The use of tandem mass spectrometry provides high selectivity by monitoring specific precursor-to-product ion transitions. For piperazine, a sensitive mass transition from the precursor ion at m/z 87.1 to the product ion at m/z 44.1 has been utilized. researchgate.net

Reproducibility is evaluated by assessing the precision of the method. This is typically done by analyzing replicate quality control (QC) samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). nih.gov The precision is expressed as the relative standard deviation (RSD). For a validated method for piperazine in animal tissues, intra-day RSDs were between 1.39-5.92%, and inter-day RSDs were between 2.24-8.39%. nih.gov Another study showed RSDs ranging from 4.57% to 5.28%. researchgate.net

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. researchgate.netjocpr.com These variations can include changes in mobile phase composition, pH, column temperature, and flow rate. The method's performance is evaluated under these varied conditions to ensure it remains reliable. jocpr.com

| Validation Parameter | Reported Values for Piperazine Analysis |

| Limit of Detection (LOD) | 1.4-1.6 μg/kg nih.gov |

| Limit of Quantification (LOQ) | 1.0 - 5.2 μg/kg nih.govresearchgate.net |

| Intra-day Precision (%RSD) | 1.39 - 5.92% nih.gov |

| Inter-day Precision (%RSD) | 2.24 - 8.39% nih.gov |

| Average Recovery | 77.46 - 96.26% nih.gov |

Crystallography and Structural Elucidation of this compound and its Complexes

Crystallographic techniques such as X-ray diffraction are indispensable for the structural elucidation of this compound and its complexes, providing definitive information about the three-dimensional arrangement of atoms in the solid state. mdpi.comgoogle.com These methods are crucial for identifying the crystalline form, determining crystal structure, and understanding intermolecular interactions like hydrogen bonding. researchgate.net

Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of polycrystalline materials. mdpi.comamericanpharmaceuticalreview.com It serves as a fingerprint for a specific crystalline solid, allowing for phase identification, assessment of crystallinity, and detection of polymorphism. nih.govamericanpharmaceuticalreview.com The PXRD pattern of this compound shows a series of characteristic diffraction peaks at specific 2θ angles. aip.orgresearchgate.net These patterns have confirmed that this compound crystallizes in a monoclinic structure with a P21 space group. aip.org By analyzing the peak positions and intensities, the lattice parameters of the crystal can be determined. aip.orgaip.org Furthermore, the Williamson-Hall relation can be applied to the PXRD data to calculate the strain present in the crystal lattice. aip.orgaip.org A patent application also describes a specific crystal form of a piperazine-tartrate compound characterized by its unique X-ray powder diffraction pattern. google.com

| Crystalline Property | Finding for this compound |

| Crystal System | Monoclinic aip.orgaip.org |

| Space Group | P21 aip.org |

| Lattice Strain | 0.0028 aip.org |

Computational and Theoretical Studies of Piperate Tartrate

Molecular Dynamics Simulations (e.g., conformational analysis, binding stability[33])

Exploration of Conformational Landscape

Understanding the conformational landscape of a molecule is fundamental to predicting its behavior and interactions. The conformational landscape refers to the set of all possible three-dimensional structures a molecule can adopt due to rotation around its single bonds. For Piperate Tartrate, which is a salt formed between piperazine (B1678402) and tartaric acid, exploring its conformational space involves considering the arrangements of both the piperazine ring and the tartrate anion.

Simulation of Protein-Ligand Complex Dynamics

Simulating the dynamics of protein-ligand complexes provides insights into the stability of binding, the mechanisms of interaction, and the conformational changes that occur upon binding. For this compound, such simulations would typically involve molecular dynamics (MD) techniques.

In Silico ADME Prediction (Animal focus)

In silico ADME (Absorption, Distribution, Metabolism, Excretion) predictions are vital for understanding a compound's pharmacokinetic profile. For animal models, these predictions help in preclinical assessments. While no specific ADME predictions for this compound were found, general computational tools are used to estimate these properties.

Table 1: General In Silico ADME Property Predictions (Illustrative)

| Property | Prediction Method/Tool | Expected Outcome for Piperazine-like Compounds | Relevance to this compound |

| Absorption | LogP/LogD | Moderately lipophilic | Influences membrane permeability |

| Solubility | High due to salt formation, but influenced by piperazine's basicity | Affects dissolution rate | |

| Distribution | Plasma Protein Binding | Variable, depends on specific interactions | Impacts free drug concentration |

| Blood-Brain Barrier (BBB) Permeation | Generally low for charged species | May limit CNS distribution | |

| Metabolism | CYP Substrate Prediction | Piperazine ring can be a substrate for oxidation | Potential for metabolic transformation |

| Hydrolysis | Not expected for the core structure | ||

| Excretion | Renal Clearance | Likely for ionized/polar compounds | Primary route for water-soluble compounds |

Note: This table provides illustrative predictions based on the known properties of piperazine and tartrate salts. Specific computational studies on this compound are required for accurate predictions.

Tools like SwissADME, admetSAR, or various QSAR models are commonly used to predict parameters such as LogP, LogD, solubility, plasma protein binding, and potential metabolic pathways. For this compound, the presence of the tartrate counterion (a dicarboxylic acid) would generally increase its water solubility and potentially influence its distribution and excretion pathways, likely favoring renal excretion. The piperazine ring itself can undergo N-oxidation or other metabolic transformations, which would be predicted by specific metabolism prediction software.

Cheminformatics Approaches for Compound Library Analysis

Cheminformatics provides powerful tools for analyzing large collections of chemical compounds, known as compound libraries. These approaches are used for virtual screening, lead discovery, and understanding structure-activity relationships (SAR).

While specific cheminformatics studies on this compound within a library context were not directly identified, its properties make it amenable to such analyses. For instance, if this compound were part of a larger library being screened for a particular biological target, cheminformatics techniques would be employed. These could include:

Similarity Searching: Identifying compounds within a library that are structurally similar to this compound, using metrics like Tanimoto similarity based on molecular fingerprints (e.g., ECFP, FCFP).

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate chemical structure with biological activity. If experimental data were available for this compound and related compounds, QSAR models could be built to predict its activity against various targets.

Pharmacophore Modeling: Identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This compound's functional groups (amine nitrogens, hydroxyls, carboxylates) would contribute to its pharmacophore.

Clustering and Diversity Analysis: Grouping compounds in a library based on structural similarity to identify diverse sets of molecules for screening or to understand the chemical space occupied by a series of compounds.

The presence of the piperazine ring and the chiral tartrate moiety would be key features considered in these cheminformatics analyses.

Emerging Research Areas and Future Perspectives for Piperate Tartrate Studies

Exploration of Novel Research Applications Based on Mechanistic Insights

Recent investigations into the fundamental chemical properties of piperate tartrate are paving the way for its use in novel research applications beyond its traditional scope. The unique structural and reactive characteristics of the piperazine (B1678402) ring, a core component of this compound, are central to these emerging areas of study. nih.gov

Development of Research Probes

The piperazine moiety within this compound possesses a versatile scaffold that can be chemically modified, making it an attractive candidate for the development of research probes. nih.gov These probes can be designed to interact with specific biological targets, allowing for the investigation of cellular processes. The two nitrogen atoms in the six-membered ring provide opportunities for functionalization, enabling the attachment of fluorescent tags or other reporter molecules. nih.gov This could facilitate the visualization and tracking of molecular interactions within a biological system. The development of such probes is still in a nascent stage but holds promise for creating new tools to study complex biological pathways.

Applications in Biotechnology and Material Science

The fundamental chemical properties of piperazine and its derivatives, including this compound, suggest potential applications in biotechnology and material science. The piperazine structure is a key building block in organic synthesis, contributing to the creation of complex molecules for various applications. scbt.com In material science, piperazines are integral to the design of advanced materials such as catalysts and ligands, which can enhance the efficiency and selectivity of chemical processes. scbt.com The ability of piperazine to form coordination complexes with metals could also be explored in the context of developing novel materials with specific electronic or magnetic properties. wikipedia.org For instance, the formation of polymeric structures with metal centers linked by piperazine ligands has been demonstrated. wikipedia.org

Integration of Omics Technologies in this compound Research

The advent of "omics" technologies, such as transcriptomics and proteomics, offers a powerful approach to unraveling the complex biological effects of chemical compounds. While specific studies on this compound are limited, the application of these technologies to piperazine derivatives provides a roadmap for future research. By analyzing changes in gene expression (transcriptomics) or protein levels (proteomics) in cells or tissues exposed to this compound, researchers can gain a comprehensive understanding of its mechanism of action and identify potential molecular targets. This systems-level approach can reveal previously unknown cellular pathways affected by the compound, moving beyond a single-target perspective.

Development of Advanced In Vitro and Ex Vivo Research Models

To gain deeper insights into the biological effects of this compound in a human-relevant context, researchers are moving beyond traditional two-dimensional cell cultures towards more sophisticated in vitro and ex vivo models. mdpi.com These advanced models can better replicate the complex microenvironment of human tissues and organs. mdpi.com

Organoid and 3D Cell Culture Systems

Three-dimensional (3D) cell culture systems and organoids—miniature, self-organized 3D tissue cultures derived from stem cells—offer a more physiologically relevant environment for studying the effects of chemical compounds. mdpi.com These models can recapitulate aspects of the in vivo tissue architecture and function. mdpi.com For example, studies on piperazine derivatives have utilized human hepatic cell lines in 3D culture to assess potential hepatotoxicity. researchgate.netnih.gov Future research on this compound could employ organoid models of various tissues to investigate its biological activity and potential off-target effects in a more nuanced manner.

Microfluidic and Organ-on-a-Chip Platforms

Organ-on-a-chip (OOC) platforms represent a significant leap forward in in vitro modeling. researchgate.netnih.gov These microfluidic devices are designed to mimic the key functional units of human organs, incorporating aspects like fluid flow and mechanical cues. mdpi.com OOC technology allows for the precise control of the cellular microenvironment and can be used to study the interaction of compounds with specific tissues in a dynamic system. researchgate.netnih.gov While direct applications of OOC for this compound research have not yet been reported, the potential is substantial. For instance, a "liver-on-a-chip" model could be used to study the metabolism of this compound in a more realistic setting than conventional cell cultures. nih.gov The integration of sensors into these platforms can also provide real-time data on cellular responses. researchgate.net

Challenges and Methodological Advancements in Piperazine Tartrate Research

The study of piperazine derivatives is not without its difficulties. A significant challenge lies in the direct C–H functionalization of the piperazine ring. nih.gov Compared to simpler saturated nitrogen heterocycles like pyrrolidine (B122466) and piperidine (B6355638), the presence of a second nitrogen atom in piperazine can lead to unwanted side reactions or inhibit the reactivity of the C-H bond. nih.gov Researchers also face hurdles in achieving specific substitution patterns, a task complicated by issues of stereochemistry and regioselectivity. researchgate.net

Despite these challenges, several methodological advancements are paving the way for more efficient and selective synthesis of piperazine derivatives. Transition-metal-catalyzed reactions, microwave-assisted synthesis, and photoredox reactions have emerged as powerful tools for constructing and modifying the piperazine scaffold. researchgate.net Photocatalytic strategies, in particular, have shown great promise for direct arylation, vinylation, and alkylation of the piperazine core. mdpi.com Additionally, bio-inspired methods are being explored to develop more sustainable and green synthesis approaches. researchgate.net

| Category | Details | Key Research Findings |

|---|---|---|

| Challenges | Direct C–H Functionalization | The second nitrogen atom in the piperazine ring complicates direct functionalization, leading to side reactions and reduced reactivity. nih.gov |

| Stereo- and Regioselectivity | Achieving specific substitution patterns on the piperazine ring is a significant hurdle for synthetic chemists. researchgate.net | |

| Methodological Advancements | Transition-Metal Catalysis | Catalytic systems are being developed for more controlled and efficient synthesis of piperazine derivatives. researchgate.net |

| Photoredox Catalysis | Light-induced reactions offer novel pathways for direct C–H functionalization, including arylation and alkylation. mdpi.com | |

| Microwave-Assisted Synthesis | This technique can accelerate reaction times and improve yields in the synthesis of piperazine scaffolds. researchgate.net | |

| Bio-inspired Methods | Drawing inspiration from natural biosynthetic pathways to create more sustainable and efficient synthetic routes. researchgate.net |

Future Directions in Synthetic Chemistry and Derivatization

The future of piperazine synthesis lies in the development of more efficient, selective, and sustainable methods. A key area of focus is the continued exploration of direct C–H functionalization to expand the structural diversity of piperazine derivatives. mdpi.com While over 80% of piperazine-containing pharmaceuticals are substituted only at the nitrogen atoms, functionalization at the carbon atoms is a promising avenue for creating novel therapeutic agents. nih.gov

Future synthetic strategies will likely involve the refinement of photocatalytic methods, which offer a powerful toolbox for a variety of chemical transformations. mdpi.com There is also a growing interest in "one-pot" reactions that allow for the construction of complex piperazine derivatives in a single procedure, minimizing waste and improving efficiency. researchgate.net The development of green synthesis approaches, utilizing non-toxic solvents and milder reaction conditions, will also be a priority. researchgate.netresearchgate.net These advancements will not only reduce the environmental impact of chemical synthesis but also lower the production costs of piperazine-based building blocks for the pharmaceutical industry. researchgate.net

| Future Direction | Description | Potential Impact |

|---|---|---|

| Advanced C–H Functionalization | Developing novel catalysts and methods for the direct and selective functionalization of carbon atoms on the piperazine ring. nih.govmdpi.com | Greatly expands the accessible chemical space for new drug discovery. |

| Photocatalytic Strategies | Utilizing light to drive chemical reactions for arylation, vinylation, and alkylation of the piperazine core. mdpi.com | Provides access to new molecular architectures under mild conditions. |

| "One-Pot" Synthesis | Designing multi-step reactions that occur in a single reaction vessel. researchgate.net | Increases efficiency, reduces waste, and simplifies the synthesis of complex molecules. |

| Green Chemistry Approaches | Employing environmentally friendly solvents, reagents, and reaction conditions. researchgate.netresearchgate.net | Reduces the environmental footprint and cost of synthesizing piperazine derivatives. |

Elucidating Unexplored Biological Pathways and Targets

The piperazine scaffold is a privileged structure in medicinal chemistry, found in a wide array of drugs with diverse biological activities, including anticancer, antidepressant, and antipsychotic properties. nih.govmdpi.comnih.gov While many existing piperazine-based drugs target well-known biological pathways, there is significant potential for discovering novel therapeutic applications by exploring less understood mechanisms.

Future research will likely focus on designing piperazine derivatives that can modulate new or previously untargeted biological pathways. The study of naturally occurring piperazine alkaloids, such as herquline A, can provide valuable insights into novel biosynthetic pathways and potential biological activities. nih.govresearchgate.netnih.gov By understanding how nature synthesizes these complex molecules, researchers can develop biomimetic strategies for creating new therapeutic agents. nih.gov

The inherent versatility of the piperazine ring allows for fine-tuning of its physicochemical properties, such as solubility and bioavailability, making it an ideal scaffold for developing drugs that can interact with a wide range of biological targets. nih.gov As our understanding of complex diseases continues to grow, so too will the opportunities for designing novel piperazine derivatives that can selectively target the underlying biological pathways.

| Research Area | Approach | Potential Outcome |

|---|---|---|

| Natural Product Synthesis | Studying the biosynthesis of piperazine alkaloids like herquline A. nih.govresearchgate.netnih.gov | Discovery of novel enzymes and biosynthetic pathways that can be harnessed for drug development. |

| Biomimetic Strategies | Mimicking natural synthetic pathways to create complex and biologically active piperazine derivatives. nih.gov | Development of new therapeutic agents with unique mechanisms of action. |

| Target-Based Drug Design | Designing piperazine derivatives to interact with novel or underexplored biological targets. | Expansion of the therapeutic applications of piperazine-based drugs to new disease areas. |

| Systems Biology Approaches | Utilizing large-scale biological data to identify new pathways that can be modulated by piperazine derivatives. | A more comprehensive understanding of the biological effects of piperazine compounds and their potential for polypharmacology. |

Q & A

Q. How can computational modeling predict this compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using CYP3A4 crystal structures (PDB ID: 1TQN). Validate with MD simulations (GROMACS) to assess binding stability. Compare in silico predictions with in vitro microsomal assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.